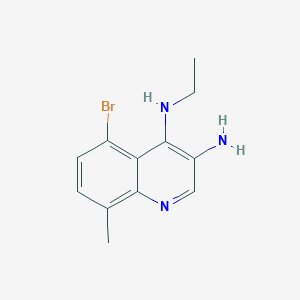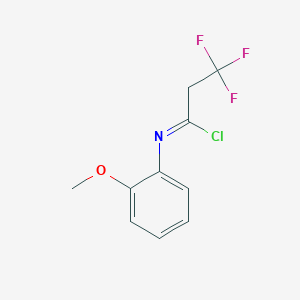
3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and methoxyphenyl groups imparts distinct reactivity and stability, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride typically involves the reaction of 3,3,3-trifluoropropionyl chloride with 2-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the imidoyl chloride.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the imidoyl chloride to its corresponding amine or other reduced forms.
Substitution: The compound is prone to nucleophilic substitution reactions, where the chloride group can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the imidoyl chloride under mild conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 3,3,3-Trifluoro-2-oxopropanoyl fluoride
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
Comparison: Compared to these similar compounds, 3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride exhibits unique reactivity due to the presence of the imidoyl chloride functional group. This makes it more versatile in nucleophilic substitution reactions, allowing for the synthesis of a broader range of derivatives. Additionally, the methoxyphenyl group provides enhanced stability and potential biological activity, distinguishing it from other trifluoromethyl-containing compounds.
Eigenschaften
Molekularformel |
C10H9ClF3NO |
|---|---|
Molekulargewicht |
251.63 g/mol |
IUPAC-Name |
3,3,3-trifluoro-N-(2-methoxyphenyl)propanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO/c1-16-8-5-3-2-4-7(8)15-9(11)6-10(12,13)14/h2-5H,6H2,1H3 |
InChI-Schlüssel |
RLWUYJFJYJGASR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=C(CC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



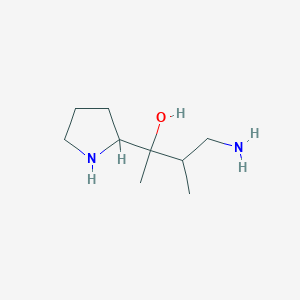
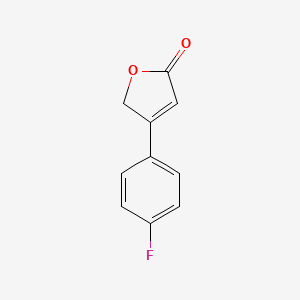

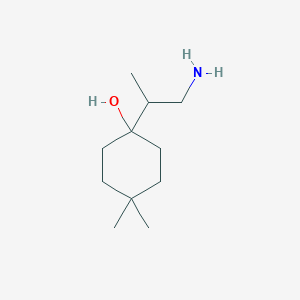
![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
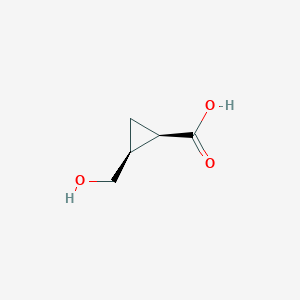
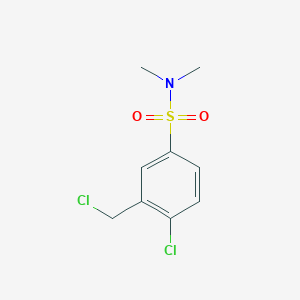
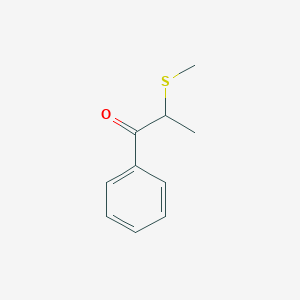
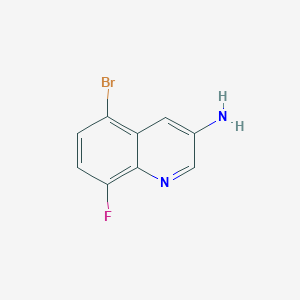
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
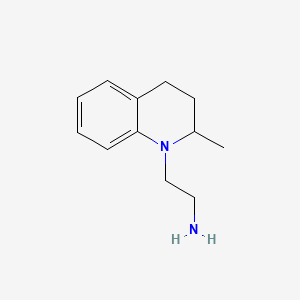
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
